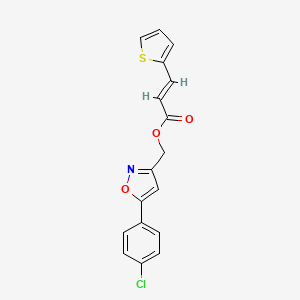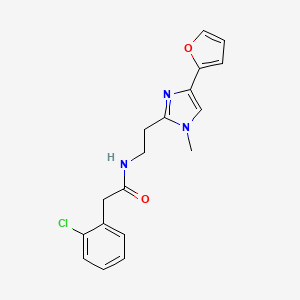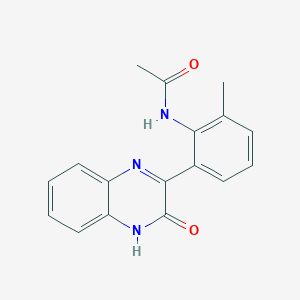
N-(2-(3-ヒドロキシキノキサリン-2-イル)-6-メチルフェニル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)acetamide is an organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound is characterized by the presence of a hydroxy group at the 3-position of the quinoxaline ring, a methyl group at the 6-position of the phenyl ring, and an acetamide group attached to the nitrogen atom.
科学的研究の応用
N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)acetamide typically involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, often using reagents such as hydrogen peroxide or other oxidizing agents.
Acetylation: The acetamide group can be introduced by reacting the amine group with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)acetamide may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a quinone derivative.
Reduction: The quinoxaline ring can be reduced to form a dihydroquinoxaline derivative.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various N-substituted acetamide derivatives.
作用機序
The mechanism of action of N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the quinoxaline ring are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or DNA, leading to various biological effects such as inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
類似化合物との比較
Similar Compounds
N-(2-(3-hydroxyquinoxalin-2-yl)phenyl)acetamide: Lacks the methyl group at the 6-position of the phenyl ring.
N-(2-(quinoxalin-2-yl)-6-methylphenyl)acetamide: Lacks the hydroxy group at the 3-position of the quinoxaline ring.
N-(2-(3-hydroxyquinoxalin-2-yl)-phenyl)acetamide: Lacks both the hydroxy group and the methyl group.
Uniqueness
N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)acetamide is unique due to the presence of both the hydroxy group and the methyl group, which may contribute to its distinct chemical and biological properties. The combination of these functional groups can enhance its reactivity and potential biological activity compared to similar compounds.
特性
IUPAC Name |
N-[2-methyl-6-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-10-6-5-7-12(15(10)18-11(2)21)16-17(22)20-14-9-4-3-8-13(14)19-16/h3-9H,1-2H3,(H,18,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAYRKGRNLNMCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC3=CC=CC=C3NC2=O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-N-[2-(cyclopropylcarbamoyl)-4-methoxyphenyl]pyridine-4-carboxamide](/img/structure/B2559686.png)
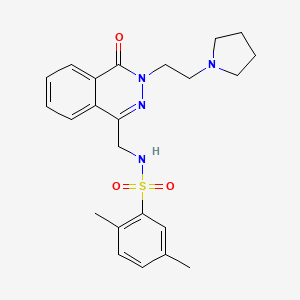
![2-amino-4-(4-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2559688.png)
![N-[2-(4-fluorophenoxy)ethyl]-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2559690.png)
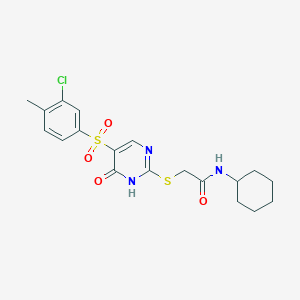
![9-(4-bromophenyl)-3-[(4-chlorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2559693.png)
![N-(2,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2559694.png)
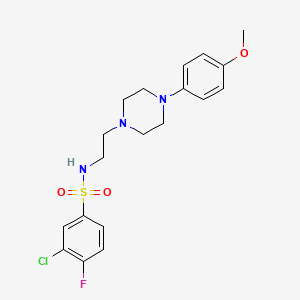
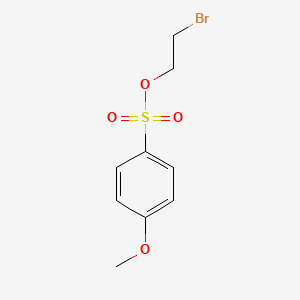
![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2559699.png)

![{1-[(1,3-Oxazol-4-yl)methyl]piperidin-2-yl}methanol](/img/structure/B2559705.png)
